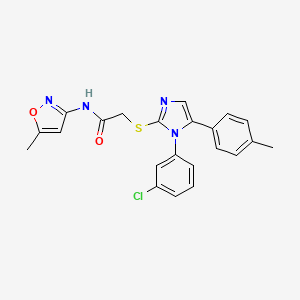
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a member of the imidazole derivative family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazole ring , contributing to its biological reactivity.
- A thioether linkage , which may influence its interaction with biological targets.
- An acetamide group , enhancing solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃OS |
| Molecular Weight | 348.87 g/mol |
| CAS Number | 1207045-37-1 |
Antimicrobial and Antifungal Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogens by disrupting their cellular processes.
Mechanism of Action:
- The compound may act as an enzyme inhibitor, targeting specific metabolic pathways in microorganisms.
- It has been observed to modulate receptor activity, potentially affecting signaling pathways involved in inflammation and infection.
Anticancer Potential
The anticancer properties of imidazole derivatives have been widely studied. This compound has demonstrated cytotoxic effects against several cancer cell lines:
Case Study Findings
-
Cytotoxicity Assay Results:
- The compound exhibited IC₅₀ values ranging from 2.38 to 3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines.
- Induction of apoptosis was noted, with increased early and late apoptotic cell populations correlating with higher concentrations of the compound.
-
Structure-Activity Relationship (SAR):
- Variations in substituents on the imidazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced potency.
- The presence of bulky lipophilic groups at specific positions improved cytotoxic activity.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications. Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
Research Findings Summary
Recent studies have focused on the following aspects:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains. |
| Antifungal Activity | Significant inhibition of fungal growth observed. |
| Cytotoxicity | Induces apoptosis in cancer cell lines. |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes. |
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-6-8-16(9-7-14)19-12-24-22(27(19)18-5-3-4-17(23)11-18)30-13-21(28)25-20-10-15(2)29-26-20/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJZKNHILMLROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NOC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













